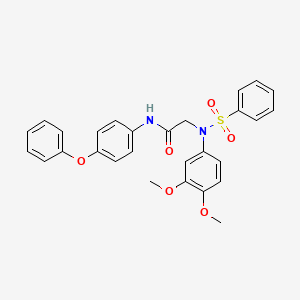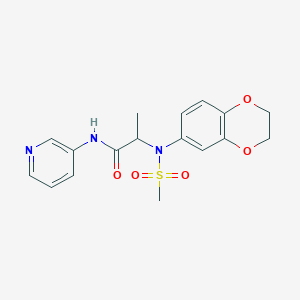![molecular formula C20H30N4O B6095374 (2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6095374.png)
(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine, also known as DMPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival and proliferation. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, protein synthesis, and enzyme activity. It has also been shown to regulate neurotransmitter release and uptake, as well as ion channel activity. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using (2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine in lab experiments is its high potency and specificity, which allows for the precise modulation of signaling pathways and biochemical processes. However, one limitation is that this compound can be toxic at high concentrations, which requires careful dosing and monitoring in experiments.
Future Directions
Future research on (2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine could focus on the development of novel therapeutic applications, such as the treatment of neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could investigate the potential use of this compound as a tool for basic research in cell signaling and biochemistry. Finally, research could also focus on the optimization of the synthesis method for this compound, which could lead to more efficient and cost-effective production.
Synthesis Methods
(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with 3-bromo-1-phenylpropane, followed by the reaction with morpholine and finally with dimethylamine.
Scientific Research Applications
(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
Properties
IUPAC Name |
2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-16-12-17(2)24(21-16)19-7-5-6-18(13-19)14-23-10-11-25-20(15-23)8-9-22(3)4/h5-7,12-13,20H,8-11,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSFEWFTWSRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN3CCOC(C3)CCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B6095301.png)
![(6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine](/img/structure/B6095304.png)

![4-({5-[2-(allyloxy)-5-bromobenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B6095330.png)
![1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6095346.png)
![4-[(5-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-2-thienyl)carbonyl]morpholine](/img/structure/B6095347.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6095348.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6095359.png)
![2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B6095365.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B6095375.png)
![N-(3-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B6095385.png)

![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-3-phenyl-1-propanone](/img/structure/B6095389.png)
